molecular formula C11H13ClO4S B1444822 Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate CAS No. 612532-24-8

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate

Cat. No.: B1444822
CAS No.: 612532-24-8
M. Wt: 276.74 g/mol
InChI Key: NPFVNPWHDAQPEE-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a synthetic compound belonging to the class of sulfonyl chlorides. It is characterized by its molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate typically involves the reaction of 4-chlorosulfonylbenzoic acid with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly reactive, making it a valuable functional group in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(sulfamoyl)phenyl]-2-methylpropanoate
  • Methyl 2-[4-(methanesulfonyl)phenyl]-2-methylpropanoate
  • Methyl 2-[4-(trifluoromethanesulfonyl)phenyl]-2-methylpropanoate

Uniqueness

Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFVNPWHDAQPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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